1-(7-Amino-6-hydroxy-4-methoxy-1-benzofuran-5-yl)ethan-1-one
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Overview
Description
1-(7-Amino-6-hydroxy-4-methoxybenzofuran-5-yl)ethanone is a benzofuran derivative characterized by its unique structural features, including an amino group, a hydroxyl group, and a methoxy group attached to the benzofuran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(7-Amino-6-hydroxy-4-methoxybenzofuran-5-yl)ethanone typically involves multiple steps, starting with the construction of the benzofuran core. One common approach is the cyclization of o-hydroxybenzaldehyde derivatives with β-keto esters under acidic conditions. The reaction conditions often require the use of strong acids, such as hydrochloric acid, and heating to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and consistency. The choice of solvents, catalysts, and reaction parameters is optimized to maximize yield and purity while minimizing by-products and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-(7-Amino-6-hydroxy-4-methoxybenzofuran-5-yl)ethanone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and a suitable base.
Major Products Formed:
Oxidation: Oxidation of the compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction typically results in the formation of amines or alcohols.
Substitution: Substitution reactions can yield various alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: The compound serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecules.
Biology: It has been investigated for its biological activity, including antimicrobial and antifungal properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of inflammatory and oxidative stress-related conditions.
Industry: The compound's unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(7-Amino-6-hydroxy-4-methoxybenzofuran-5-yl)ethanone exerts its effects involves interactions with specific molecular targets and pathways. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. Additionally, its antimicrobial activity may be due to its ability to disrupt microbial cell membranes or interfere with essential metabolic processes.
Comparison with Similar Compounds
1-(7-hydroxy-6-methoxybenzofuran-5-yl)ethanone
1-(7-amino-6-hydroxybenzofuran-5-yl)ethanone
1-(7-hydroxy-6-methoxybenzofuran-5-yl)propanone
1-(7-amino-6-hydroxybenzofuran-5-yl)propanone
Properties
CAS No. |
92288-83-0 |
---|---|
Molecular Formula |
C11H11NO4 |
Molecular Weight |
221.21 g/mol |
IUPAC Name |
1-(7-amino-6-hydroxy-4-methoxy-1-benzofuran-5-yl)ethanone |
InChI |
InChI=1S/C11H11NO4/c1-5(13)7-9(14)8(12)11-6(3-4-16-11)10(7)15-2/h3-4,14H,12H2,1-2H3 |
InChI Key |
GKOXASHBYKNXHN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C2=C(C(=C1O)N)OC=C2)OC |
Origin of Product |
United States |
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